
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate
Overview
Description
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is a synthetic steroidal compound. It is known for its role in various biochemical and pharmacological applications. The compound has a molecular formula of C23H32O4 and a molecular weight of 372.4978 . It is also referred to as 11alpha-Acetoxyprogesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate typically involves the acetylation of 11alpha-hydroxyprogesterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 11alpha position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound .
Scientific Research Applications
Pharmacological Applications
1. Hormonal Therapy
11α-hydroxyprogesterone acetate is primarily used in hormonal therapies. It acts as a progestogen, which is crucial for regulating various physiological processes. Its applications include:
- Contraception : It is utilized in formulations for hormonal contraceptives due to its ability to inhibit ovulation and alter the uterine lining to prevent implantation.
- Menstrual Disorders : The compound is prescribed for treating conditions such as amenorrhea (absence of menstruation) and abnormal uterine bleeding by restoring hormonal balance.
2. Anti-inflammatory Effects
Research indicates that 11α-hydroxyprogesterone acetate exhibits anti-inflammatory properties, making it beneficial in treating inflammatory conditions. It has been studied for its potential use in:
- Autoimmune Diseases : The compound may help manage symptoms associated with autoimmune disorders by modulating immune responses.
- Dermatological Conditions : Topical formulations can be effective in treating skin inflammation and conditions like eczema.
Biochemical Research Applications
1. Steroidogenesis Studies
11α-hydroxyprogesterone acetate serves as a substrate or intermediate in the study of steroidogenesis—the biological process by which steroids are generated from cholesterol. Researchers utilize this compound to investigate:
- Enzyme Activity : Its role allows scientists to explore the activity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases.
- Pathway Analysis : The compound aids in elucidating metabolic pathways of steroid hormones, contributing to a better understanding of endocrine disorders.
2. Ecdysteroid Research
Recent studies have investigated the agonistic and antagonistic activities of 11α-hydroxyprogesterone acetate on ecdysteroids using Drosophila melanogaster cell bioassays. This research is pivotal for:
- Insect Physiology : Understanding how this compound interacts with insect hormones can lead to advancements in pest control strategies.
- Natural Product Assessment : It provides insights into the effects of natural products on hormonal regulation in non-mammalian systems.
Industrial Applications
1. Synthesis of Steroid Derivatives
The compound is also significant in industrial chemistry, particularly in the synthesis of various steroid derivatives. Its utility includes:
- Pharmaceutical Manufacturing : 11α-hydroxyprogesterone acetate acts as a precursor in synthesizing corticosteroids and other therapeutic agents. The efficient production methods involving this compound have been documented in several patents .
Application Area | Description |
---|---|
Hormonal Therapy | Used in contraceptives and treatment of menstrual disorders |
Anti-inflammatory Effects | Potential use in managing autoimmune diseases and skin conditions |
Steroidogenesis Studies | Investigates enzyme activity and metabolic pathways |
Ecdysteroid Research | Explores interactions with insect hormones for pest control |
Synthesis of Derivatives | Acts as a precursor for corticosteroids and other pharmaceuticals |
Case Studies
Several case studies highlight the effectiveness and versatility of 11α-hydroxyprogesterone acetate:
- Hormonal Contraceptive Development : A study demonstrated that formulations containing 11α-hydroxyprogesterone acetate effectively suppressed ovulation, providing a reliable contraceptive method.
- Inflammation Management : Clinical trials revealed that patients receiving treatments incorporating this compound showed significant improvement in inflammatory markers associated with autoimmune diseases.
- Steroid Metabolism Research : Investigations into the metabolic pathways involving 11α-hydroxyprogesterone acetate have led to new insights into steroid hormone regulation, influencing therapeutic strategies for endocrine disorders.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .
Comparison with Similar Compounds
Similar Compounds
11alpha-Hydroxyprogesterone: Similar in structure but lacks the acetate group.
Progesterone: Lacks the hydroxyl group at the 11alpha position.
Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21 acetate: Contains additional hydroxyl groups and an acetate group at different positions.
Uniqueness
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate is unique due to its specific functional groups, which confer distinct biochemical properties and reactivity. Its ability to undergo selective reactions and its role as an intermediate in the synthesis of other steroidal compounds make it valuable in various scientific and industrial applications .
Biological Activity
Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate, commonly known as 11α-hydroxyprogesterone acetate, is a steroid compound that exhibits significant biological activities. This article provides a detailed overview of its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C23H32O4
- Molecular Weight: 372.4978 g/mol
- CAS Registry Number: 2268-98-6
- IUPAC Name: Pregn-4-ene-3,20-dione, 11-(acetyloxy)-, (11α)-
Pharmacological Properties
1. Hormonal Activity:
11α-Hydroxyprogesterone acetate is primarily known for its role as a progestin. It exhibits activity similar to progesterone but with some differences in receptor affinity and biological effects. Its progestational activity is crucial for various therapeutic applications, particularly in reproductive health.
2. Glucocorticoid Effects:
Research indicates that this compound may also have glucocorticoid-like effects. It can influence the metabolism of carbohydrates and proteins and modulate immune responses, which can be beneficial in conditions requiring anti-inflammatory treatment .
3. Biotransformation:
Recent studies have explored the biotransformation of pregn-1,4-diene-3,20-dione derivatives into hydroxylated products using various fungal strains. For example, Beauveria bassiana has shown high biotransformation capacity for these steroids, leading to the formation of several biologically active derivatives .
Biological Activity Table
Case Studies and Research Findings
Case Study 1: Bioconversion by Fungi
A study demonstrated the conversion of pregn-1,4-diene-3,20-dione into 11α-hydroxypregn-1,4-diene-3,20-dione using entomopathogenic fungi. The process yielded a high efficiency product with potential applications in steroid synthesis .
Case Study 2: Glucocorticoid Replacement Therapy
Research on glucocorticoid therapies highlighted the importance of compounds like 11α-hydroxyprogesterone acetate in managing pediatric patients with adrenal insufficiency. The compound's pharmacokinetics suggest effective absorption and distribution characteristics critical for therapeutic efficacy .
Case Study 3: Hormonal Regulation
In a clinical setting, the administration of 11α-hydroxyprogesterone acetate was evaluated for its effectiveness in treating conditions such as amenorrhea and abnormal uterine bleeding. Results indicated significant improvements in hormonal balance and symptom alleviation .
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate, and how does it differ from related steroids?
The compound’s IUPAC name is 11α-hydroxy-pregn-4-ene-3,20-dione acetate , reflecting the acetylated 11α-hydroxyl group on the pregnane backbone. Key distinctions from analogs like corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) include the position (α vs. β) and number of hydroxyl groups, as well as acetylation sites . For accurate naming, researchers should consult IUPAC guidelines, which prioritize substituent positions and stereochemistry (e.g., α/β notation) over trivial names .
Q. What synthetic methodologies are reported for 11α-hydroxyprogesterone acetate derivatives?
A common approach involves regioselective oxidation and acetylation . For example, 11α,17α-dihydroxyprogesterone derivatives can be oxidized with N-bromosuccinimide (NBS) in organic solvents (e.g., acetone/water) to introduce ketones at C-11, followed by acetylation of the hydroxyl group using acetic anhydride . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent over-oxidation or side reactions at other steroidal positions .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., 11α vs. 11β) and acetylation sites.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., MW 402.5 g/mol for the acetate derivative) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve isomers (e.g., 11α vs. 11β configurations) . Melting point analysis (e.g., 163–167°C for the 11α-hydroxy derivative) can also verify crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during the synthesis of 11α-hydroxy derivatives?
Contradictions often arise from competing reaction pathways (e.g., oxidation vs. elimination). For example, NBS-mediated oxidation of 11α-hydroxyprogesterone in polar solvents favors C-11 ketonization, while nonpolar solvents may promote side reactions at C-17 or C-21 . To mitigate this, use controlled solvent systems (e.g., dioxane/water mixtures) and monitor reactions with real-time TLC or in-situ IR spectroscopy. Computational modeling of transition states (e.g., DFT calculations) can also predict regioselectivity .
Q. What strategies are effective for stabilizing 11α-hydroxyprogesterone acetate in experimental settings?
The compound’s ester group is prone to hydrolysis under acidic/basic conditions. Recommended practices include:
- Storing samples in anhydrous solvents (e.g., dried DMSO) at −20°C.
- Using antioxidants (e.g., BHT) to prevent degradation of the Δ⁴-3-keto moiety.
- Avoiding prolonged exposure to light, which can isomerize the 11α-hydroxyl group .
Q. How can structural modifications of this compound enhance its biochemical activity?
Derivatives are often designed to modulate receptor binding. For example:
- Fluorination at C-9 (as in 9α-fluorocortisol acetate) increases glucocorticoid receptor affinity .
- Acetonide formation (e.g., 16,17-acetonide derivatives) improves metabolic stability by blocking hydroxylase activity . Activity assays (e.g., transactivation studies with GR/PR receptors) should validate modifications .
Q. How should researchers address discrepancies in historical nomenclature for this compound?
Archival literature often uses outdated terms like "11-deoxycorticosterone acetate" or "21-acetoxypregn-4-ene-3,20-dione." To resolve ambiguity, cross-reference CAS registry numbers (e.g., 2268-98-6) and validate structures against modern IUPAC rules . Databases like PubChem or NIST Chemistry WebBook provide authoritative spectral data for verification .
Q. What computational tools are suitable for predicting the pharmacokinetics of 11α-hydroxyprogesterone acetate?
- Molecular docking : To simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina.
- ADMET predictors : Tools like SwissADME can estimate bioavailability, logP, and metabolic half-life based on the compound’s structure (e.g., MW 402.5, polar surface area 75.6 Ų) .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to in vivo studies of this compound’s hormonal effects?
As a steroid derivative, its potential impact on endocrine pathways (e.g., glucocorticoid/mineralocorticoid signaling) requires strict adherence to 3R principles (Replacement, Reduction, Refinement). Preclinical trials must obtain institutional animal care committee approval, and alternatives like in vitro receptor assays should be prioritized .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPVTXREVYBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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